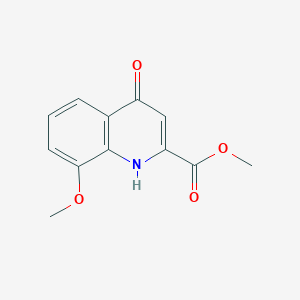

![molecular formula C16H18N2O3S B2535294 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide CAS No. 2097889-62-6](/img/structure/B2535294.png)

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide, also known as HQS, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. HQS has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

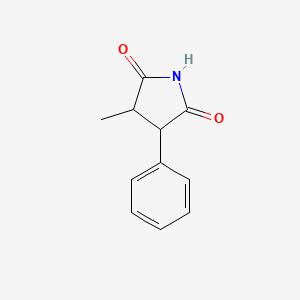

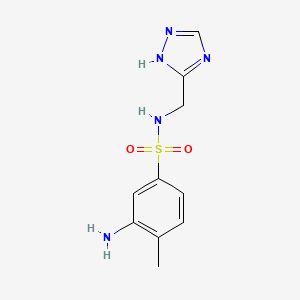

Synthesis and Biological Evaluation

Research has focused on synthesizing novel quinoline derivatives, including structures similar to N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide, for their potent biological activities. These activities span antiviral, anti-inflammatory, and particularly antimicrobial effects. The synthesis methods employed often involve condensing different aromatic and heterocyclic aldehydes with quinoline moieties to yield derivatives with varied biological activities. These compounds are characterized using techniques like Thin Layer Chromatography (TLC), Melting point analysis, Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), and their purity and structural integrity are rigorously verified before biological evaluation (Sarade, Kalyane, & Shivkumar, 2011).

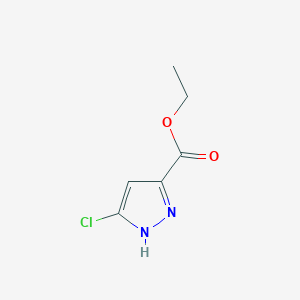

Carbonic Anhydrase Inhibition for Glaucoma Treatment

Another research direction involves the compound's role in inhibiting carbonic anhydrase (CA), a critical enzyme in physiological processes such as aqueous humor secretion in the eye. Derivatives of quinoline sulfonamides have been studied for their efficacy in lowering intraocular pressure (IOP), a key factor in glaucoma management. These studies demonstrate the compounds' potential as water-soluble, topically effective IOP-lowering agents, providing insights into the design of new antiglaucoma drugs (Borrás et al., 1999).

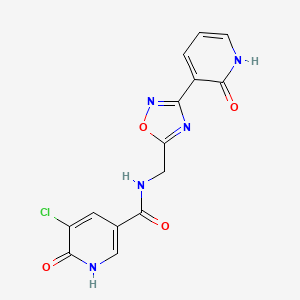

Antimicrobial Applications

Quinoline derivatives, similar to N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide, have been synthesized for antimicrobial purposes, targeting both Gram-positive and Gram-negative bacteria. The antimicrobial evaluation of these compounds reveals their potential as novel agents in fighting microbial infections, underlining the importance of structural variations in enhancing antimicrobial efficacy ( ).

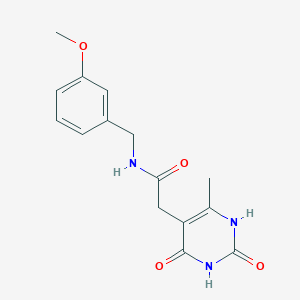

Environmental Applications

Quinoline sulfonamides are also explored in environmental science, particularly in the detection and transformation of pollutants. Their interactions with environmental matrices, such as soil and water, and their roles in the biodegradation processes of hazardous substances, highlight their significance beyond biomedical applications. These studies provide a foundation for developing methods to monitor and mitigate environmental contamination by hazardous compounds (Reineke et al., 2008).

Propiedades

IUPAC Name |

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c19-16(9-2-1-3-10-16)12-18-22(20,21)14-8-4-6-13-7-5-11-17-15(13)14/h2,4-9,11,18-19H,1,3,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKYFWJJUOXOFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[ethyl-(phenylmethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2535218.png)

![2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2535221.png)